molecular formula C16H15FN2O2S B2488900 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one CAS No. 898444-27-4

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one

Cat. No.: B2488900
CAS No.: 898444-27-4
M. Wt: 318.37
InChI Key: YKBLQORHRVRKQF-UHFFFAOYSA-N
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Description

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a nucleophilic substitution reaction using thiol reagents like thiourea or thiophenol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its biological activity against various diseases.

Anticancer Activity :
Recent studies indicate that quinazolinone derivatives exhibit significant antiproliferative effects against cancer cell lines. The compound has shown potential in inhibiting key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. For instance, research has demonstrated that derivatives similar to this compound can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties :
The compound's structure suggests potential antimicrobial activity. Studies have reported that related compounds exhibit significant antibacterial and antifungal properties against various pathogens . This makes it a candidate for further exploration in the development of new antimicrobial agents.

The compound's biological activities extend beyond anticancer effects:

  • Anti-inflammatory Effects : Quinazolinones have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes like cyclooxygenase (COX) and lactate dehydrogenase (LDH), which are implicated in cancer metabolism and inflammation .

Material Science

In addition to biological applications, this compound can serve as a building block in organic synthesis and materials science. Its unique structure allows it to be utilized in the development of novel materials with specific properties. For example:

  • Catalytic Applications : The sulfanyl group may facilitate catalytic reactions in organic synthesis, making it useful in developing new synthetic methodologies .

Case Study 1: Anticancer Research

A study focused on synthesizing various quinazolinone derivatives found that certain modifications to the structure of related compounds led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most active compounds achieved IC50 values below 10 µM, indicating strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of quinazolinones were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that some compounds exhibited low minimum inhibitory concentration (MIC) values, highlighting their potential as new antibiotics .

Compound NameIC50 (µM)Target Cell LineMechanism of Action
Compound A10MCF-7EGFR Inhibition
Compound B8HT-29Dual EGFR/BRAF Inhibition
Compound C12PC3HDAC Inhibition

Mechanism of Action

The mechanism of action of 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one can be compared with other similar compounds, such as:

  • 4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
  • 4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
  • 4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one

Uniqueness

The presence of the 4-fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity, compared to its analogs with different substituents.

Biological Activity

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article focuses on its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and structural characteristics.

PropertyDetails
CAS No. 898444-27-4
Molecular Formula C16H15FN2O2S
Molecular Weight 318.37 g/mol
IUPAC Name This compound
InChI Key YKBLQORHRVRKQF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, inhibiting their activity and thus affecting cellular processes.
  • Receptor Modulation : It interacts with cellular receptors, modulating signal transduction pathways that can lead to therapeutic effects.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the Agar well diffusion method:

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1270
Escherichia coli1565
Candida albicans1180

These results suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies indicate potential efficacy against viral infections by inhibiting viral replication through direct interaction with viral enzymes or host cell receptors.

Anticancer Activity

The anticancer potential of this compound is notable. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, in studies involving human cancer cell lines, the compound demonstrated a dose-dependent increase in apoptotic markers .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comparative study highlighted that derivatives of quinazoline compounds showed varying degrees of antimicrobial activity. The tested compound was among those that exhibited moderate to high effectiveness against several strains, outperforming some standard antibiotics like ampicillin .
  • Anticancer Research : In a recent study focusing on quinazoline derivatives, the compound was found to significantly inhibit cell proliferation in breast and lung cancer models. The results indicated that it could serve as a lead compound for developing new anticancer therapies .
  • Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The findings suggested that it activates intrinsic apoptotic pathways via mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Properties

CAS No.

898444-27-4

Molecular Formula

C16H15FN2O2S

Molecular Weight

318.37

IUPAC Name

4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one

InChI

InChI=1S/C16H15FN2O2S/c17-11-7-5-10(6-8-11)14(20)9-22-15-12-3-1-2-4-13(12)18-16(21)19-15/h5-8H,1-4,9H2,(H,18,19,21)

InChI Key

YKBLQORHRVRKQF-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)C3=CC=C(C=C3)F

solubility

not available

Origin of Product

United States

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